molecular formula C13H24O B1617834 3-Cyclopentene-1-butanol, beta,2,2,3-tetramethyl- CAS No. 72089-08-8

3-Cyclopentene-1-butanol, beta,2,2,3-tetramethyl-

Cat. No.: B1617834
CAS No.: 72089-08-8
M. Wt: 196.33 g/mol
InChI Key: CYVGAJHMMVDTDZ-UHFFFAOYSA-N
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Description

  • Odor : Woody, tenacious sandalwood scent with a subtle musk nuance .

Synthesis Analysis

  • Reduction : The final step involves reduction to yield 3-Cyclopentene-1-butanol, beta,2,2,3-tetramethyl- .

Molecular Structure Analysis

The compound’s molecular structure consists of a cyclopentene ring with a butanol side chain. The presence of tetramethyl groups at specific positions contributes to its unique sandalwood-like fragrance .


Physical and Chemical Properties Analysis

  • Stability : Stable under normal conditions .

Scientific Research Applications

  • Enamine Chemistry and Synthesis of Aldehydes Research on enamine chemistry, specifically involving cyclopentene-related compounds, has led to the synthesis of various aldehydes and alcohols. For instance, the reduction of enaminones derived from cyclopentene compounds has been shown to produce aldehydes like 1-cyclohexen-1-carboxaldehyde and alcohols such as cyclopentene-1-methanol (Carlsson & Lawesson, 1982).

  • Gas-Phase Reactions and Product Formation The gas-phase reactions of ozone with various alkenes, including cyclopentene, have been studied. This research identified products like cyclohexanone and cyclohexanol, indicating the formation of OH radicals from these reactions (Atkinson, Tuazon, & Aschmann, 1995).

  • Microbial Fermentation and Biofuel Applications Cyclopentene-related compounds like pentanol isomers have been identified as potential biofuels. These isomers, found as by-products in microbial fermentations, can be produced in higher yields through metabolic engineering, showcasing their application in renewable energy sources (Cann & Liao, 2009).

  • Organic Synthesis and Stereoselective Reactions The use of certain cyclopentene compounds in organic synthesis has been explored, particularly in reactions with aromatic aldehydes to produce 2-cycloalkenylated products with high stereoselectivity. This research contributes to the development of methods for selective organic synthesis (Miyake & Yamamura, 1992).

  • Annulation Reactions and Synthetic Methods Novel annulation reactions involving cyclopentene derivatives have been developed, providing efficient synthetic methods for cyclopentene and 1,2,3,6-tetrahydropyridazine derivatives. This research highlights the versatility of cyclopentene compounds in organic synthesis (Zhang, Yang, & Tong, 2010).

  • Polymerization and Material Science Cyclopentene has been used in polymerization studies, particularly with metallocene catalysts. The research on hydro-oligomerization of cyclopentene has contributed to the production of polymers like poly(cis-1,3-cyclopentane), which have applications in material science (Kelly, Taylor, & Collins, 1994).

  • Environmental Studies and Oxidation Reactions The oxidation of cyclopentene adsorbed on molecular sieves has been studied, highlighting faster oxidation rates compared to homogeneous systems. This research provides insights into environmental processes and the reactivity of unsaturated hydrocarbons (Sickle & Prest, 1970).

Safety and Hazards

  • Storage : Store in a cool, dry place away from direct sunlight .

Properties

IUPAC Name

2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-10(9-14)5-7-12-8-6-11(2)13(12,3)4/h6,10,12,14H,5,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVGAJHMMVDTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C1(C)C)CCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60888048
Record name 3-Cyclopentene-1-butanol, .beta.,2,2,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60888048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72089-08-8
Record name Brahmanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72089-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopentene-1-butanol, beta,2,2,3-tetramethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072089088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclopentene-1-butanol, .beta.,2,2,3-tetramethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Cyclopentene-1-butanol, .beta.,2,2,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60888048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β,2,2,3-tetramethylcyclopent-3-ene-1-butanol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentene-1-butanol, beta,2,2,3-tetramethyl-
Reactant of Route 2
3-Cyclopentene-1-butanol, beta,2,2,3-tetramethyl-
Reactant of Route 3
3-Cyclopentene-1-butanol, beta,2,2,3-tetramethyl-
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3-Cyclopentene-1-butanol, beta,2,2,3-tetramethyl-
Reactant of Route 5
3-Cyclopentene-1-butanol, beta,2,2,3-tetramethyl-
Reactant of Route 6
3-Cyclopentene-1-butanol, beta,2,2,3-tetramethyl-

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